

## A meta-analysis of the efficacy of Velufenacin in OAB clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Velufenacin |           |
| Cat. No.:            | B611657     | Get Quote |

# Velufenacin in Overactive Bladder (OAB): A Meta-Analytic Comparison

A comprehensive guide for researchers and drug development professionals, this report synthesizes clinical trial data on **Velufenacin** and compares its efficacy and safety profile with other leading treatments for overactive bladder (OAB). The analysis is based on a systematic review of published clinical trial results and meta-analyses.

**Velufenacin** (DA-8010) is a novel, potent, and selective muscarinic M3 receptor antagonist developed for the treatment of OAB.[1][2] Preclinical studies have suggested that **Velufenacin** exhibits high selectivity for the M3 receptor in the bladder over salivary glands, potentially offering a favorable side-effect profile, particularly concerning dry mouth, a common adverse event associated with antimuscarinic agents.[1] A Phase 2 clinical trial has been completed, and a Phase 3 trial was recently concluded in South Korea in June 2024, with results pending public release.[3] This guide provides a meta-analytic comparison of **Velufenacin**'s Phase 2 clinical trial data against established OAB therapies, including the antimuscarinic solifenacin and the beta-3 adrenergic agonists mirabegron and vibegron.

## Comparative Efficacy of Velufenacin and Alternatives

The following tables summarize the key efficacy endpoints from clinical trials of **Velufenacin** and comparator drugs. Data for **Velufenacin** is derived from its Phase 2 clinical trial, while data



for solifenacin, mirabegron, and vibegron are sourced from meta-analyses of their respective clinical trials.

Table 1: Change from Baseline in Mean Number of Micturitions per 24 Hours

| Treatment   | Dosage(s)                                       | Mean Change from Baseline Comparator(s)         |                | Source(s)                    |  |
|-------------|-------------------------------------------------|-------------------------------------------------|----------------|------------------------------|--|
| Velufenacin | 2.5 mg                                          | -1.22                                           | Placebo: -1.01 | [1]                          |  |
| 5 mg        | -1.67*                                          | Placebo: -1.01                                  |                |                              |  |
| Solifenacin | 5 mg                                            | Significant reduction vs. Placebo placebo       |                | Phase 2<br>Velufenacin Trial |  |
| 5 mg, 10 mg | Statistically significant reduction vs. placebo | Placebo                                         | Meta-analysis  |                              |  |
| Mirabegron  | 25 mg, 50 mg                                    | Statistically significant reduction vs. placebo |                | Meta-analysis                |  |
| Vibegron    | 75 mg                                           | Statistically significant reduction vs. placebo | Placebo        | Meta-analysis                |  |

<sup>\*</sup>p=0.0413 vs. placebo at 12 weeks

Table 2: Change from Baseline in Mean Number of Urgency Episodes per 24 Hours



| Treatment   | Dosage(s)    | Mean Change<br>from Baseline                    |         | Source(s)     |  |
|-------------|--------------|-------------------------------------------------|---------|---------------|--|
| Velufenacin | 5 mg         | Significant reduction*                          | Placebo |               |  |
| Solifenacin | 5 mg, 10 mg  | Statistically significant reduction vs. placebo | Placebo | Meta-analysis |  |
| Mirabegron  | 25 mg, 50 mg | Statistically significant reduction vs. placebo | Placebo | Meta-analysis |  |
| Vibegron    | 75 mg        | Statistically significant reduction vs. placebo | Placebo | Meta-analysis |  |

<sup>\*</sup>p=0.0278 at 4 weeks and p=0.0092 at 8 weeks vs. placebo

Table 3: Change from Baseline in Mean Number of Urgency Incontinence Episodes per 24 Hours



| Treatment   | Dosage(s)    | Efficacy                                                       | Comparator(s) | Source(s)     |
|-------------|--------------|----------------------------------------------------------------|---------------|---------------|
| Velufenacin | 2.5 mg, 5 mg | Data not yet<br>available from<br>published Phase<br>2 results | -             |               |
| Solifenacin | 5 mg, 10 mg  | Statistically significant reduction vs. placebo                | Placebo       | Meta-analysis |
| Mirabegron  | 25 mg, 50 mg | Statistically significant reduction vs. placebo                | Placebo       | Meta-analysis |
| Vibegron    | 75 mg        | Statistically significant reduction vs. placebo                | Placebo       | Meta-analysis |

### **Comparative Safety and Tolerability**

The safety profile of a drug is a critical determinant of its clinical utility and patient adherence. The following table outlines the incidence of common adverse drug reactions (ADRs) associated with **Velufenacin** and its comparators.

Table 4: Incidence of Common Adverse Drug Reactions (%)



| Adverse<br>Drug<br>Reactio<br>n | Velufen<br>acin 2.5<br>mg            | Velufen<br>acin 5<br>mg               | Solifena<br>cin 5<br>mg                | Mirabeg<br>ron                                   | Vibegro<br>n                          | Placebo                              | Source(<br>s)       |
|---------------------------------|--------------------------------------|---------------------------------------|----------------------------------------|--------------------------------------------------|---------------------------------------|--------------------------------------|---------------------|
| Dry<br>Mouth                    | 6.67%<br>(as part<br>of all<br>ADRs) | 18.42%<br>(as part<br>of all<br>ADRs) | 17.33%<br>(as part<br>of all<br>ADRs)  | Lower incidence than antimusc arinics            | Lower incidence than antimusc arinics | 3.95%<br>(as part<br>of all<br>ADRs) | , Meta-<br>analyses |
| Constipat<br>ion                | Not<br>specified                     | Not<br>specified                      | Higher<br>rate than<br>tolterodin<br>e | Lower incidence than antimusc arinics            | Lower incidence than antimusc arinics | Not<br>specified                     | Meta-<br>analyses   |
| Hyperten<br>sion                | Not<br>specified                     | Not<br>specified                      | Not<br>specified                       | Potential<br>risk,<br>requires<br>monitorin<br>g | Lower<br>risk than<br>Mirabegr<br>on  | Not<br>specified                     | Meta-<br>analyses   |
| Urinary<br>Tract<br>Infection   | Not<br>specified                     | Not<br>specified                      | Higher incidence with 10mg dose        | Similar to placebo                               | Similar to placebo                    | Not<br>specified                     | Meta-<br>analyses   |

Note: ADR data for **Velufenacin** is from the Phase 2 trial and represents the percentage of patients experiencing any adverse drug reaction, not specifically dry mouth.

## **Experimental Protocols**

The clinical development of drugs for OAB follows a structured pathway to ensure the robust evaluation of efficacy and safety. A typical Phase 3 clinical trial protocol for an OAB drug, based on the **Velufenacin** trial and general guidelines, is outlined below.

#### 1. Study Design:



- Randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study.
- 2. Patient Population:
- Adults (typically ≥18 or 19 years) with a clinical diagnosis of OAB for a specified duration (e.g., ≥3 months).
- Inclusion criteria often include a minimum number of micturitions and urgency episodes per 24 hours, with or without urgency incontinence, documented in a patient diary during a run-in period.
- Exclusion criteria typically include significant stress incontinence, urinary retention, and other urological or neurological conditions that could confound the results.
- 3. Interventions:
- Investigational drug at one or more dose levels (e.g., Velufenacin 2.5 mg and 5 mg).
- Placebo control.
- Active comparator (e.g., Solifenacin 5 mg) to establish non-inferiority or superiority.
- 4. Study Duration:
- Typically 12 weeks of treatment, which is considered a standard duration for assessing the efficacy of OAB medications.
- 5. Endpoints:
- Primary Endpoint: The primary measure of efficacy is usually the change from baseline in the mean number of micturitions per 24 hours at the end of the treatment period.
- Secondary Endpoints: These often include:
  - Change from baseline in the mean number of urgency episodes per 24 hours.
  - Change from baseline in the mean number of urgency incontinence episodes per 24 hours.



- Change from baseline in the mean volume voided per micturition.
- Patient-reported outcomes, such as quality of life questionnaires (e.g., Overactive Bladder Questionnaire - OAB-q).

#### 6. Data Collection:

- Patient diaries (paper or electronic) are a cornerstone of OAB trials for recording micturitions, urgency episodes, and incontinence events.
- Safety assessments include the monitoring and recording of all adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.

### **Signaling Pathways and Mechanisms of Action**

The pharmacological treatment of OAB primarily targets the muscarinic receptors or the beta-3 adrenergic receptors in the bladder detrusor muscle.

## Muscarinic M3 Receptor Antagonism (Velufenacin, Solifenacin)

**Velufenacin** and solifenacin are competitive antagonists of the muscarinic M3 receptor. In OAB, parasympathetic nerve activity leads to the release of acetylcholine (ACh), which binds to M3 receptors on the detrusor muscle, causing involuntary contractions. By blocking these receptors, muscarinic antagonists inhibit these contractions, thereby increasing bladder capacity and reducing the symptoms of urgency and frequency.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study PMC [pmc.ncbi.nlm.nih.gov]
- 2. essecimuland ST [rnd.donga-st.com]
- 3. Dong-A ST completes phase 3 overactive bladder drug study < Pharma < Article KBR [koreabiomed.com]
- To cite this document: BenchChem. [A meta-analysis of the efficacy of Velufenacin in OAB clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611657#a-meta-analysis-of-the-efficacy-of-velufenacin-in-oab-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com